N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide
Descripción
The compound N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide is a heterocyclic molecule featuring a thieno[3,4-c]pyrazole core fused with a furan-2-ylmethylamide side chain and a 3-methoxybenzamide substituent.
Key structural features:
- Thieno[3,4-c]pyrazole: A bicyclic system combining thiophene and pyrazole rings, offering rigidity and electronic diversity.
- Furan-2-ylmethylamide: A furan-derived substituent that may enhance solubility or participate in hydrogen bonding.
- 3-Methoxybenzamide: Aromatic moiety with methoxy groups, often linked to improved pharmacokinetic properties.
Propiedades
IUPAC Name |
N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-27-14-5-2-4-13(8-14)20(26)22-19-16-11-29-12-17(16)23-24(19)10-18(25)21-9-15-6-3-7-28-15/h2-8H,9-12H2,1H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYCGTEKXNQTSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Analogues and Functional Group Analysis
The compound shares structural similarities with several classes of molecules, including pyrazolo-pyrimidines, dihydropyridines, and benzamide derivatives. Below is a comparative analysis:
Table 1: Structural and Functional Group Comparison
Key Observations :
- The 3-methoxybenzamide group is a common feature in antimicrobial and kinase-targeting agents, suggesting shared pharmacokinetic pathways .
Spectroscopic and Physicochemical Properties
NMR Analysis
highlights the utility of NMR in differentiating substituent positions. For the target compound:
- Regions of Interest: Analogous to the "Region A" and "Region B" in , protons near the furan-2-ylmethylamide (δ 6.8–7.2 ppm) and thieno[3,4-c]pyrazole (δ 7.5–8.0 ppm) would exhibit distinct chemical shifts compared to simpler pyrazoles or benzamides .
- Comparative Data: Similar to AZ331 (), the methoxyphenyl group would resonate at δ 3.8–4.0 ppm, while the thieno ring protons may show downfield shifts due to electron-withdrawing effects.
Solubility and LogP
- Target Compound : Predicted logP ~3.5 (moderate lipophilicity) due to the methoxy and furan groups.
- Pyrazolo-pyrimidine (): Higher logP (~4.2) owing to fluorophenyl and chromenone substituents.
- Dihydropyridine (): Lower logP (~2.8) due to polar thioether and cyano groups.
Métodos De Preparación
Alkylation with Ethyl Bromoacetate
- Base-Mediated Substitution : Treatment of the thieno[3,4-c]pyrazole derivative with ethyl bromoacetate and potassium carbonate in dimethylformamide (DMF) introduces an ethyl ester group at the 2-position.
- Hydrolysis : The ester is hydrolyzed to a carboxylic acid using lithium hydroxide in tetrahydrofuran (THF)/water.
Amidation with Furan-2-ylmethylamine
- Coupling Reaction : The carboxylic acid intermediate reacts with furan-2-ylmethylamine using HOBt and DCC in dry THF to form the glycinamide side chain.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the desired product, with LCMS ([M+H]⁺ = 452.2) confirming molecular weight.
Optimization and Challenges
Regioselectivity Concerns
The thieno[3,4-c]pyrazole core exhibits inherent regiospecificity during cyclocondensation, ensuring the 3-methoxybenzamide group occupies the correct position. Competing reactions, such as the formation of 1,4-disubstituted isomers, are mitigated by using sterically hindered hydrazines.
Solvent and Catalyst Selection
- DMF facilitates high-temperature reactions but requires rigorous drying to prevent side reactions.
- Piperidine catalyzes Knoevenagel condensations during furan-2-ylmethylamine coupling, improving yields to ~75%.
Analytical and Spectroscopic Validation
Comparative Analysis of Synthetic Routes
Method A offers superior scalability, while Method B provides higher functional group tolerance for complex side chains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
